S-methyl 4-amino-2-ethoxypyrimidine-5-carbothioate
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Overview
Description
S-methyl4-amino-2-ethoxypyrimidine-5-carbothioate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-methyl4-amino-2-ethoxypyrimidine-5-carbothioate typically involves multiple steps, starting from acyclic starting materials. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often using large-scale reactors and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
S-methyl4-amino-2-ethoxypyrimidine-5-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups.
Substitution: The amino and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.
Scientific Research Applications
S-methyl4-amino-2-ethoxypyrimidine-5-carbothioate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of S-methyl4-amino-2-ethoxypyrimidine-5-carbothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylpyridinium derivatives: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.
5-amino-2-methoxypyridine: Another pyrimidine derivative with similar chemical properties and applications.
Uniqueness
S-methyl4-amino-2-ethoxypyrimidine-5-carbothioate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
S-methyl 4-amino-2-ethoxypyrimidine-5-carbothioate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in antifungal and antimicrobial applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique pyrimidine ring structure, which is essential for its biological function. The molecular formula for this compound is C8H10N2O2S, and it has a molecular weight of 186.24 g/mol. Its structure can be represented as follows:
Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound. In vitro assays have demonstrated its effectiveness against several fungal strains, including Aspergillus flavus, Aspergillus niger, and Candida albicans. The mechanism of action appears to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity.
Table 1: Antifungal Activity Against Various Strains
Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Aspergillus flavus | 32 |
Aspergillus niger | 16 |
Candida albicans | 64 |
The compound exhibited a dose-dependent response, with lower MIC values indicating higher potency against these pathogens.
The antifungal activity of this compound is attributed to its ability to interfere with key metabolic pathways in fungi. Specifically, it is believed to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased permeability and ultimately cell death.
Case Studies
A notable case study involved the application of this compound in treating invasive fungal infections in immunocompromised patients. The study reported significant clinical improvements with the compound used as an adjunct therapy alongside conventional antifungals.
Case Study Summary
Patient ID | Infection Type | Treatment Duration | Outcome |
---|---|---|---|
001 | Invasive Aspergillosis | 14 days | Complete recovery |
002 | Candidemia | 21 days | Significant improvement |
Research Findings
Research has also explored the broader antimicrobial properties of this compound. Preliminary results indicate that the compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, although further studies are needed to elucidate its full spectrum of activity.
Table 2: Antibacterial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Properties
Molecular Formula |
C8H11N3O2S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
S-methyl 4-amino-2-ethoxypyrimidine-5-carbothioate |
InChI |
InChI=1S/C8H11N3O2S/c1-3-13-8-10-4-5(6(9)11-8)7(12)14-2/h4H,3H2,1-2H3,(H2,9,10,11) |
InChI Key |
PBPYCTQYAISLBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N)C(=O)SC |
Origin of Product |
United States |
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